4-(2-Bromophenoxy)butane-1-thiol
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Overview
Description
4-(2-Bromophenoxy)butane-1-thiol is an organic compound characterized by the presence of a bromophenoxy group attached to a butane-1-thiol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium hydrosulfide as a nucleophile in a nucleophilic substitution reaction with the alkyl halide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of 4-(2-Bromophenoxy)butane-1-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromophenoxy)butane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxybutane derivatives.
Scientific Research Applications
4-(2-Bromophenoxy)butane-1-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to modify biomolecules, such as proteins, through thiol-disulfide exchange reactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)butane-1-thiol involves its interaction with molecular targets through its thiol and bromophenoxy groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The bromophenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Butane-1-thiol: Similar in structure but lacks the bromophenoxy group, resulting in different chemical properties and reactivity.
4-(4-Bromophenoxy)butane-1-thiol: Similar but with the bromine atom in a different position, leading to variations in reactivity and applications.
Uniqueness: 4-(2-Bromophenoxy)butane-1-thiol is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications. The presence of both the thiol and bromophenoxy groups allows for diverse chemical interactions and modifications, making it a versatile compound in various fields.
Properties
IUPAC Name |
4-(2-bromophenoxy)butane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c11-9-5-1-2-6-10(9)12-7-3-4-8-13/h1-2,5-6,13H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXPPNUEJCXSGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCS)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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